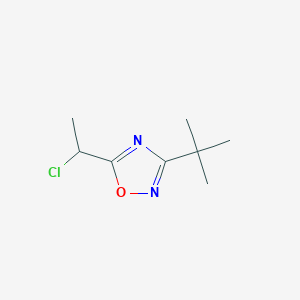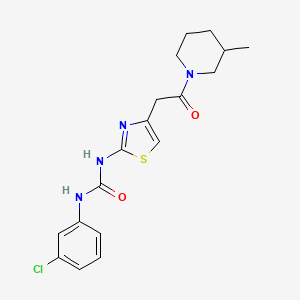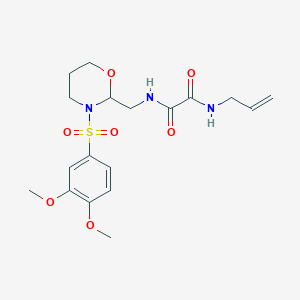![molecular formula C19H10ClF3N2S B2418590 2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-71-5](/img/structure/B2418590.png)
2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a chemical compound with the molecular formula C19H10ClF3N2S and a molecular weight of 390.81. It is offered by various chemical suppliers .
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the searched resources. For comprehensive data, Material Safety Data Sheet (MSDS) or similar resources would be needed .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- The compound and its derivatives show significant antimicrobial activity against various bacteria and fungi. This was demonstrated in a study synthesizing similar compounds with antimicrobial testing (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).
Chemical Synthesis and Molecular Structure
- The compound is part of a class of chemicals that can undergo specific types of chemical reactions, like 1,3-dipolar cycloaddition, contributing to the synthesis of various heterocyclic structures (A. Damas, R. Gould, M. Harding, R. Paton, J. Ross, & J. Crosby, 1981).
Material Science Applications
- Derivatives of this compound have been used in the development of transparent polyimides with high refractive indices and small birefringences, beneficial in material sciences (P. Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, & C. Ha, 2015).
Anti-Inflammatory Applications
- Some derivatives of the compound have shown potential anti-inflammatory effects, as explored in pharmaceutical chemistry (N. Karande & L. Rathi, 2017).
Antimicrobial Agents for Industrial Use
- The compound's derivatives were also synthesized for use as biocidal agents in the plastic industry, showing antimicrobial properties (A. Zaiton, Y. Assem, Amany T. Arafa, A. Momen, & S. A. Said, 2018).
Pharmacological Effects
- It has been used in the synthesis of new heterocyclic compounds containing a coumarin ring and evaluated for pharmacological effects (R. Fikry, N. Ismail, M. El-Garby, Enaiat M. Kamel, & A. Deeb, 2015).
Synthesis of Novel Compounds
- The compound is involved in the synthesis of novel compounds and their characterization in terms of molecular structure and other spectroscopic properties (Y. Mabkhot, Fahad D. Aldawsari, S. Al-showiman, A. Barakat, S. Soliman, M. Choudhary, S. Yousuf, T. Ben Hadda, & Mohammad S. Mubarak, 2016).
Safety and Hazards
Orientations Futures
The future directions for the use and study of this compound would depend on its properties and potential applications. Given the interest in trifluoromethyl-containing compounds in pharmaceutical and agrochemical products , it’s possible that this compound could have interesting applications in these areas.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-14-5-2-6-15(10-14)26-18-17(11-24)16(7-8-25-18)12-3-1-4-13(9-12)19(21,22)23/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSIVHDYDXDOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)
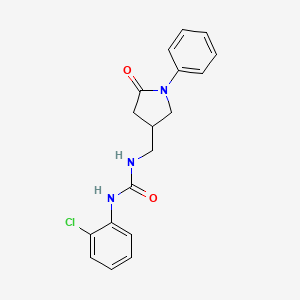
![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)
![6-Cyclopropyl-3-[2-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2418513.png)
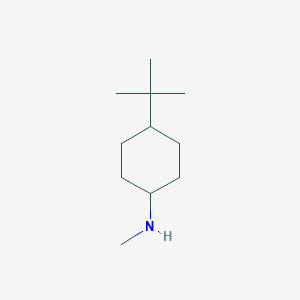


![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)
![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)
